molecular formula C13H17ClN2O3 B12473878 N-(5-chloro-2-methoxyphenyl)-N'-(2-methylpropyl)ethanediamide

N-(5-chloro-2-methoxyphenyl)-N'-(2-methylpropyl)ethanediamide

Cat. No.: B12473878
M. Wt: 284.74 g/mol
InChI Key: UZYRPJQGCYFOCL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a methylpropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methylpropylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The chloro and methoxy groups may interact with enzymes or receptors, leading to changes in their activity. The ethanediamide backbone can facilitate binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide: Unique due to its specific substitution pattern.

    N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)propanediamide: Similar structure but with a different backbone.

    N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)butanediamide: Longer carbon chain in the backbone.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-methylpropyl)oxamide

InChI

InChI=1S/C13H17ClN2O3/c1-8(2)7-15-12(17)13(18)16-10-6-9(14)4-5-11(10)19-3/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

UZYRPJQGCYFOCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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